molecular formula C19H16N2O3 B13136132 Methyl 2-[([2,2'-bipyridin]-6-yl)methoxy]benzoate CAS No. 192227-33-1

Methyl 2-[([2,2'-bipyridin]-6-yl)methoxy]benzoate

Cat. No.: B13136132
CAS No.: 192227-33-1
M. Wt: 320.3 g/mol
InChI Key: YNGAFGKXRHXKMX-UHFFFAOYSA-N
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Description

Methyl 2-[([2,2’-bipyridin]-6-yl)methoxy]benzoate is a complex organic compound that features a bipyridine moiety linked to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[([2,2’-bipyridin]-6-yl)methoxy]benzoate typically involves the esterification of the corresponding carboxylic acid with methanol. One common method is the reaction of 2-[([2,2’-bipyridin]-6-yl)methoxy]benzoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[([2,2’-bipyridin]-6-yl)methoxy]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The bipyridine moiety can participate in substitution reactions, particularly nucleophilic substitutions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or other nucleophiles.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 2-[([2,2’-bipyridin]-6-yl)methoxy]benzoate has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.

    Biology: The compound can be used in studies involving metal ion interactions with biological molecules.

    Industry: Used in catalysis and material science for the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 2-[([2,2’-bipyridin]-6-yl)methoxy]benzoate involves its ability to act as a ligand, forming stable complexes with metal ions. The bipyridine moiety provides two nitrogen atoms that can coordinate with metal centers, facilitating various catalytic and coordination processes.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-methoxybenzoate: Similar in structure but lacks the bipyridine moiety.

    2,2’-Bipyridine: A simpler bipyridine compound without the ester group.

    6-Methyl-2,2’-bipyridine: A methyl-substituted bipyridine derivative.

Uniqueness

Methyl 2-[([2,2’-bipyridin]-6-yl)methoxy]benzoate is unique due to the combination of the bipyridine moiety and the benzoate ester, which allows it to participate in a wide range of chemical reactions and form stable complexes with metal ions, making it valuable in various scientific and industrial applications.

Properties

CAS No.

192227-33-1

Molecular Formula

C19H16N2O3

Molecular Weight

320.3 g/mol

IUPAC Name

methyl 2-[(6-pyridin-2-ylpyridin-2-yl)methoxy]benzoate

InChI

InChI=1S/C19H16N2O3/c1-23-19(22)15-8-2-3-11-18(15)24-13-14-7-6-10-17(21-14)16-9-4-5-12-20-16/h2-12H,13H2,1H3

InChI Key

YNGAFGKXRHXKMX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1OCC2=NC(=CC=C2)C3=CC=CC=N3

Origin of Product

United States

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